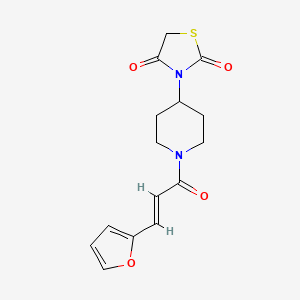

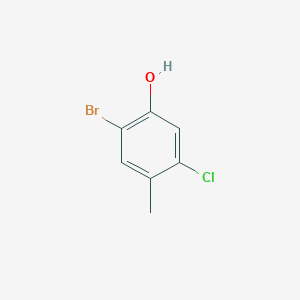

![molecular formula C11H13N3O2 B2358514 1-(butan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 926230-62-8](/img/structure/B2358514.png)

1-(butan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-(butan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid” is a complex organic compound. It contains a pyridinecarboxylic acid group, which is a monocarboxylic derivative of pyridine . The compound also includes a butan-2-yl group and a pyrazolo[3,4-b]pyridine moiety.

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds has been achieved from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This method provided the desired products with moderate to good yields .科学的研究の応用

Green Synthesis of Pyrazolo[3,4-b]quinolinones

This compound serves as an efficient catalyst in the green synthesis of pyrazolo[3,4-b]quinolinones. The process involves a multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles, leading to the regioselective production of pyrazolo[3,4-b]quinolinones with excellent yields ranging from 84–98% . This method is environmentally friendly and aligns with the principles of green chemistry, reducing chemical waste and reaction time.

Neuroprotective Applications

As an endogenous metabolite of L-tryptophan, this compound has been reported to exhibit a wide range of neuroprotective effects within the body . It can potentially be used in the treatment of neurological disorders or as a protective agent against neurodegenerative diseases.

Immunological Effects

The compound has demonstrated immunological effects, which could make it valuable in the study of immune responses and the development of immunotherapies . Its role in modulating immune functions can be pivotal in treating various autoimmune diseases.

Anti-proliferative Properties

There is evidence to suggest that 1-(butan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid possesses anti-proliferative effects, which could be harnessed in cancer research for the development of novel anticancer drugs .

Catalysis in Organic Synthesis

The compound’s catalytic efficiency can be utilized in organic synthesis, particularly in the construction of diverse heterocyclic scaffolds through multi-component reactions (MCRs) . Its ability to catalyze reactions under milder conditions makes it a valuable asset in synthetic chemistry.

Development of Therapeutic Agents

Due to its various biological properties, such as being GSK3 inhibitors, tubulin inhibitors, phosphoinositide 3-kinase inhibitors, and potassium channel openers, the compound has therapeutic potential in the development of drugs targeting these pathways . Additionally, it shows antileishmanial activity against amastigotes, antimicrobial activity, and antiproliferative activity, further underscoring its significance in medicinal chemistry .

将来の方向性

In the context of the new life-threatening COVID-19 pandemic caused by the SARS-CoV-2 virus, finding new antiviral and antimicrobial compounds is a priority in current research . Pyridine is a privileged nucleus among heterocycles; its compounds have been noted for their therapeutic properties . Therefore, “1-(butan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid” could potentially be a candidate for future research in this area.

特性

IUPAC Name |

1-butan-2-ylpyrazolo[3,4-b]pyridine-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-3-7(2)14-10-8(6-13-14)4-9(5-12-10)11(15)16/h4-7H,3H2,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHPDQPACTIHEGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C2=NC=C(C=C2C=N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(butan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-ethoxypropyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2358434.png)

![3-(4-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2358436.png)

![1-Methyl-4,8-dioxa-1,11-diazaspiro[5.6]dodecane](/img/structure/B2358446.png)

![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2358447.png)

![3-[(4-Fluorophenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2358448.png)

![1-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4-[(4-methylphenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/no-structure.png)

![2-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine](/img/structure/B2358452.png)